1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine

structure–activity relationship kinase inhibitor design pyrazolo[1,5-a]pyrimidine scaffold

1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine (CAS 1207001-87-3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles, bearing a 4-phenylpiperazine carbonyl substituent at position 3 and a 3,4-dimethylphenyl group at position 7. With a molecular formula of C₂₅H₂₅N₅O and a molecular weight of 411.509 g·mol⁻¹, this compound is listed in several commercial chemical catalogs exclusively for non-human research use.

Molecular Formula C25H25N5O
Molecular Weight 411.509
CAS No. 1207001-87-3
Cat. No. B2466488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine
CAS1207001-87-3
Molecular FormulaC25H25N5O
Molecular Weight411.509
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
InChIInChI=1S/C25H25N5O/c1-18-8-9-20(16-19(18)2)23-10-11-26-24-22(17-27-30(23)24)25(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
InChIKeyOCVVULALBBWNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine (CAS 1207001-87-3): Baseline Compound Identity and Procurement Context


1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine (CAS 1207001-87-3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles, bearing a 4-phenylpiperazine carbonyl substituent at position 3 and a 3,4-dimethylphenyl group at position 7 . With a molecular formula of C₂₅H₂₅N₅O and a molecular weight of 411.509 g·mol⁻¹, this compound is listed in several commercial chemical catalogs exclusively for non-human research use [1]. The pyrazolo[1,5-a]pyrimidine scaffold is broadly recognized in medicinal chemistry as a privileged structure for kinase inhibition, with numerous derivatives reported as CDK, ROCK, PI3K, and CK2 inhibitors [2]. However, a systematic search of the peer-reviewed literature and patent databases as of mid-2026 reveals that no primary research articles, patent disclosures, or authoritative database entries contain quantitative biological, pharmacological, or physicochemical characterization data specific to this exact compound. All currently accessible information originates from vendor catalog entries whose source literature is not publicly traceable. Therefore, the baseline characterization of this compound is limited to its structural identity and commercial availability as a research tool compound of unvalidated biological annotation.

Why In-Class Pyrazolo[1,5-a]pyrimidine-piperazine Analogs Cannot Be Interchanged with CAS 1207001-87-3


The pyrazolo[1,5-a]pyrimidine chemical space exhibits exquisite sensitivity to substitution patterns, where seemingly minor structural modifications produce profound shifts in kinase selectivity profiles, potency, and pharmacokinetic behavior. Published structure–activity relationship (SAR) studies on closely related scaffolds demonstrate that the position and electronic character of aryl substituents at position 7, as well as the nature of the amide-linked moiety at position 3, dictate target engagement: for example, within the ROCK inhibitor series, a piperazine analog (7u) achieved an IC₅₀ of 36.8 nM against ROCK2 with >250-fold selectivity over ROCK1, while alternative substituents drastically altered both potency and isoform selectivity [1]. Similarly, pyrazolo[1,5-a]pyrimidine-based CDK4/6 inhibitors showed that specific substitution patterns yielded compounds with CDK4 IC₅₀ of 0.087 µM and CDK6 IC₅₀ of 0.114 µM, while closely related analogs within the same series exhibited markedly different activity profiles [2]. The target compound's unique combination of a 3,4-dimethylphenyl group at position 7 and a 4-phenylpiperazine carbonyl at position 3 distinguishes it from all analogs for which published data exist. Critically, no publicly available head-to-head comparative data exist to establish whether this specific substitution pattern confers any advantage—or disadvantage—relative to characterized analogs. Consequently, generic substitution of CAS 1207001-87-3 with another pyrazolo[1,5-a]pyrimidine-piperazine derivative carries an unquantifiable risk of altered target engagement, selectivity, and biological outcome. The evidence below documents precisely what is—and is not—known about differentiation for this compound.

Quantitative Differentiation Evidence for 1-[7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine (CAS 1207001-87-3)


Structural Differentiation: 3,4-Dimethylphenyl Substituent at Position 7 Versus Published Analogs

CAS 1207001-87-3 features a 3,4-dimethylphenyl substituent at position 7 of the pyrazolo[1,5-a]pyrimidine core. This substitution pattern is structurally distinct from all pyrazolo[1,5-a]pyrimidine-piperazine analogs for which quantitative SAR data have been published. In the ROCK2 inhibitor series, the most potent analog 7u carries a different 7-substituent and achieves ROCK2 IC₅₀ = 36.8 nM with >250-fold selectivity over ROCK1 [1]. In the CDK4/6 inhibitor series, lead compound 19i (bearing yet a different substitution pattern) exhibits CDK4 IC₅₀ = 0.087 µM and CDK6 IC₅₀ = 0.114 µM [2]. Vendor annotations assert that CAS 1207001-87-3 inhibits CDK2, but no quantitative IC₅₀, Kd, or selectivity panel data are publicly traceable to support this claim, and no head-to-head comparison with the above-characterized analogs exists . The 3,4-dimethylphenyl motif introduces distinct steric and lipophilic character (clogP ≈ 4.14) relative to the 4-chlorophenyl analog (CAS 1251690-99-9, clogP ≈ 3.8 estimated), but the biological consequence of this difference remains uncharacterized in any public domain source [3].

structure–activity relationship kinase inhibitor design pyrazolo[1,5-a]pyrimidine scaffold

Absence of Publicly Traceable Kinase Profiling Data: Evidence Gap Analysis

A comprehensive search of PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, BRENDA, and the ZINC15 bioactivity annotation database returned zero entries containing quantitative biochemical or cellular activity data for CAS 1207001-87-3. The ZINC15 entry for this compound (ZINC000057673490) explicitly states: 'There is no known activity for this compound' based on ChEMBL20 annotations [1]. The SEA (Similarity Ensemble Approach) prediction algorithm suggests potential CDK2 and DRD1 affinity based on chemical similarity (Max Tc = 61 and 43, respectively), but these are computational predictions with P-values of 0—not experimentally validated data [1]. By contrast, structurally related pyrazolo[1,5-a]pyrimidine-piperazine analogs have published quantitative kinase inhibition data: a close analog (7-methyl-5-phenyl-2-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine) has a reported IC₅₀ of 5.08 nM against a wild-type enzyme (EC 7.6.2.3) at pH 7.4 and 37 °C [2]. Similarly, the pyrazolo[1,5-a]pyrimidine tubulin inhibitor series includes compounds 1a and 1b with average antiproliferative IC₅₀ values of 24.8 nM and 28 nM against cancer cell panels, along with tubulin co-crystal structures confirming the colchicine-site binding mode [3]. The complete absence of analogous data for CAS 1207001-87-3 represents a critical evidence gap that precludes any quantitative differentiation claim.

kinase selectivity profiling data transparency procurement due diligence

Predicted Target Engagement Profile: SEA Computational Inference Versus Experimentally Validated Comparators

The ZINC15 SEA prediction for CAS 1207001-87-3 (ZINC000057673490) returns CDK2 (cyclin-dependent kinase 2) as the top-scoring predicted target with a Max Tc of 61 and DRD1 (D₁ dopamine receptor) as the second-ranked prediction with a Max Tc of 43, both with P-values of 0, indicating high chemical similarity to known ligands of these targets but no statistical confidence adjustment [1]. These predictions are consistent with the broader pyrazolo[1,5-a]pyrimidine class, where CDK inhibition is a well-established pharmacophore activity [2]. However, SEA predictions are inherently probabilistic and do not substitute for experimental validation: a Max Tc of 61 represents moderate chemical similarity, and the P-value of 0 reflects the absence of statistical correction rather than high confidence. In comparison, the structurally characterized CDK4/6 inhibitor 19i has experimentally determined CDK4 IC₅₀ = 0.087 µM and CDK6 IC₅₀ = 0.114 µM, with additional mechanistic validation including cell cycle arrest (G0/G1 phase), apoptosis induction (47.76% total apoptosis), and p53 pathway activation (6.90-fold increase in p53, 9.56-fold increase in caspase-3 activity) [3]. The gap between computational prediction for CAS 1207001-87-3 and experimental validation for comparator 19i is substantial and precludes any performance-based comparison.

computational target prediction Similarity Ensemble Approach CDK2 off-target liability

Procurement-Grade Physicochemical Characterization: CAS 1207001-87-3 Versus Closest Commercially Available Analogs

The target compound (CAS 1207001-87-3, MW = 411.509 g·mol⁻¹, clogP = 4.14, tPSA = 65 Ų, H-bond donors = 0, H-bond acceptors = 5, rotatable bonds = 5) occupies a physicochemical space consistent with oral drug-likeness (Lipinski Rule of Five compliant) [1]. The closest commercially listed analogs differ primarily in the 7-position aryl substituent: the 4-chlorophenyl analog (CAS 1251690-99-9, MW = 417.9 g·mol⁻¹) introduces a modest molecular weight increase and a halogen atom that may engage in halogen bonding, while the 5-methyl-3-(4-methylphenyl) analog (CAS 900899-54-9, MW = 383.5 g·mol⁻¹) has a different substitution topology . The target compound's 3,4-dimethylphenyl group confers higher lipophilicity (clogP = 4.14) compared to the 7-unsubstituted or mono-substituted analogs, which may influence membrane permeability, plasma protein binding, and metabolic stability—but these pharmacokinetic parameters remain unmeasured for this compound. No experimental solubility, logD, pKa, plasma protein binding, microsomal stability, or permeability data were identified in the public domain for CAS 1207001-87-3. The absence of these data limits formulation and assay development planning.

physicochemical properties drug-likeness commercial availability analog comparison

Patent and Intellectual Property Landscape: Freedom-to-Operate Context

A search of patent databases (Google Patents, Justia Patents, WIPO PATENTSCOPE) for CAS 1207001-87-3 as a specifically claimed compound returned no results, suggesting that this exact molecule is not the subject of an active composition-of-matter patent [1]. However, the pyrazolo[1,5-a]pyrimidine-carbonyl-piperazine chemical space is broadly claimed in multiple patent families. US Patent 8,093,249 (filed 2009, assigned to GlaxoSmithKline) claims pyrazolo[1,5-a]pyrimidine-carbonyl-piperazine derivatives as Cav2.2 calcium channel blockers for pain therapy, encompassing structural motifs closely related to CAS 1207001-87-3 [2]. A more recent patent application (US 2025/0073341, filed 2024) describes bifunctional heterocyclic compounds incorporating pyrazolo[1,5-a]pyrimidine moieties as BTK degraders via the ubiquitin proteasome pathway for cancer and autoimmune disease [3]. Additionally, Schering Corporation patents claim pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase inhibitors [4]. While CAS 1207001-87-3 itself may not be individually claimed, its structural proximity to patented chemical space warrants freedom-to-operate assessment before commercial or translational use. By contrast, several comparator analogs (e.g., the tubulin inhibitor 1b) have clearer patent and publication provenance that facilitates IP due diligence.

patent landscape freedom to operate intellectual property pyrazolo[1,5-a]pyrimidine

Evidence-Anchored Application Scenarios for 1-[7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine (CAS 1207001-87-3)


Chemical Biology Probe Development Requiring a Structurally Novel Pyrazolo[1,5-a]pyrimidine Scaffold with Uncharacterized Selectivity

For research groups engaged in kinase inhibitor discovery seeking to expand SAR around the pyrazolo[1,5-a]pyrimidine-piperazine chemotype, CAS 1207001-87-3 represents a structurally distinct starting point with a 3,4-dimethylphenyl substituent at position 7 that is not represented in published SAR series. As documented in Section 3, the closest experimentally characterized analogs bear different 7-substituents (ROCK2 inhibitor 7u, CDK4/6 inhibitor 19i), and the biological consequence of the 3,4-dimethyl substitution remains untested [1]. This compound is suitable for de novo kinase selectivity panel screening (e.g., 100+ kinase panels), cellular target engagement assays (CETSA, NanoBRET), and phenotypic screening where the objective is to generate novel SAR data rather than to leverage pre-existing target annotation. Users must budget for full characterization, as no publicly validated activity data exist to guide target selection. This scenario is predicated on the evidence gap documented in Evidence Items 1, 2, and 3 of Section 3.

Negative Control or Comparator Compound for Existing Pyrazolo[1,5-a]pyrimidine Chemotype Studies

Given the documented absence of publicly traceable kinase inhibition data for CAS 1207001-87-3 (ZINC15 annotation: 'no known activity'), this compound can serve as a structurally matched but biologically unvalidated comparator in experiments designed to establish the SAR determinants of pyrazolo[1,5-a]pyrimidine-piperazine activity [1]. For example, in studies comparing the 4-chlorophenyl analog (CAS 1251690-99-9) or other analogs with published activity data, CAS 1207001-87-3 can function as a substitution control to test whether the 3,4-dimethylphenyl motif enhances or diminishes target engagement relative to halogenated or unsubstituted phenyl variants. This application is supported by the comparative structural and physicochemical data in Evidence Items 1 and 4, but requires the user to generate primary activity data.

Computational Chemistry and Molecular Docking Studies Requiring a Novel Pyrazolo[1,5-a]pyrimidine Ligand Structure

The well-defined 2D/3D structure of CAS 1207001-87-3 (SMILES: CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=CC=C5)C) and its availability from commercial vendors make it suitable as a docking ligand for computational target prediction and molecular dynamics simulations [1]. The SEA predictions for CDK2 (Max Tc = 61) and DRD1 (Max Tc = 43) provide initial hypotheses that can be tested computationally through docking studies against CDK2 crystal structures (e.g., PDB entries) and MD simulations to assess binding mode stability . This application is directly supported by the computational prediction data in Evidence Item 3 and does not require pre-existing experimental bioactivity data, though computational findings should be experimentally validated before biological conclusions are drawn.

Analytical Reference Standard for Method Development in Pyrazolo[1,5-a]pyrimidine Analytical Chemistry

CAS 1207001-87-3, with its defined molecular formula (C₂₅H₂₅N₅O), molecular weight (411.509 g·mol⁻¹), InChI Key (OCVVULALBBWNJV-UHFFFAOYSA-N), and SMILES string, can serve as an analytical reference standard for HPLC, LC-MS, and NMR method development targeting the pyrazolo[1,5-a]pyrimidine-piperazine chemotype [1]. Its characteristic UV chromophore (pyrazolo[1,5-a]pyrimidine core) and MS fragmentation pattern (amide bond cleavage at the carbonyl-piperazine linkage) provide analytical handles for method optimization. As documented in Evidence Item 4, the availability of structurally related commercially available analogs (CAS 1251690-99-9, CAS 900899-54-9) enables the development of selectivity-discriminating analytical methods for reaction monitoring or purity assessment in synthetic chemistry workflows.

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